molecular formula C30H58O4Zn B8764437 Zinc pentadecanoate CAS No. 63400-12-4

Zinc pentadecanoate

Cat. No. B8764437
CAS RN: 63400-12-4
M. Wt: 548.2 g/mol
InChI Key: KJXJUNLZVMSVRI-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07582543B2

Procedure details

Zinc oxide (0.08 g, 1 mmol) and tetradecylcarboxylic acid (0.500 g) were reacted at 220° C for 10 min, cooled to 90° C., then a zinc tetradecylcarboxylate (precursor) was formed. Into said system, toluene (10 ml), trioctylphosphine oxide (3.866 g) and trioctylphosphine (3.7 g) were added. Then a 0.05M aqueous solution of sodium hydrogen selenide (10 ml) was added. After the system was reacted at 90° C. for 3 h, a clear yellow sol containing the ZnSe nanoparticles was obtained. Said sol has a typical exciton absorption peak of the ZnSe nanoparticles, can result in a quantum size effect and emit a fairly strong blue light under the irradiation of a UV lamp.
Quantity
0.08 g
Type
reactant
Reaction Step One
Quantity
0.5 g
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[O-2].[Zn+2:2].[CH2:3]([C:17]([OH:19])=[O:18])[CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH3:16]>>[CH2:3]([C:17]([O-:19])=[O:18])[CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH3:16].[Zn+2:2].[CH2:3]([C:17]([O-:19])=[O:18])[CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH3:16] |f:0.1,3.4.5|

Inputs

Step One
Name
Quantity
0.08 g
Type
reactant
Smiles
[O-2].[Zn+2]
Name
Quantity
0.5 g
Type
reactant
Smiles
C(CCCCCCCCCCCCC)C(=O)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
90 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(CCCCCCCCCCCCC)C(=O)[O-].[Zn+2].C(CCCCCCCCCCCCC)C(=O)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.